(5-(Ethyl(methyl)amino)pyrazin-2-yl)boronic acid
Description
Properties
CAS No. |
1310384-36-1 |
|---|---|
Molecular Formula |
C7H12BN3O2 |
Molecular Weight |
181.00 g/mol |
IUPAC Name |
[5-[ethyl(methyl)amino]pyrazin-2-yl]boronic acid |
InChI |
InChI=1S/C7H12BN3O2/c1-3-11(2)7-5-9-6(4-10-7)8(12)13/h4-5,12-13H,3H2,1-2H3 |
InChI Key |
MIUYOLFKILSMLJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=N1)N(C)CC)(O)O |
Origin of Product |
United States |
Biological Activity
(5-(Ethyl(methyl)amino)pyrazin-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with an ethyl(methyl)amino group and a boronic acid moiety. The presence of the boronic acid group is significant as it can participate in reversible covalent bonding with diols, influencing its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through its ability to inhibit specific cancer cell lines. For instance, it has been shown to exhibit mild activity against various cancer cell lines, comparable to flutamide but with improved selectivity . The structure-activity relationship (SAR) indicates that modifications on the pyrazine ring significantly affect its antiproliferative properties.
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Remarks |
|---|---|---|---|
| Flutamide | LAPC-4 | 12 | Reference compound |
| 5a | LAPC-4 | 15 | Mild activity |
| 9a | LAPC-4 | 10 | Enhanced selectivity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study assessing various pyrazine derivatives, this compound showed promising results against resistant bacterial strains . The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other known antibiotics.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| S. pneumoniae | 8 |
| S. pyogenes | 16 |
Case Study 1: Cancer Cell Line Inhibition
A recent study examined the effects of this compound on LAPC-4 prostate cancer cells. The compound was found to induce apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at concentrations above 10 µM .
Case Study 2: Resistance Mechanisms in Bacteria
Another investigation focused on the antimicrobial efficacy of this compound against Streptococcus species. The study revealed that certain structural modifications enhanced its activity against strains harboring the erm gene, which confers resistance to macrolide antibiotics .
Research Findings
Research indicates that the biological activity of this compound is influenced by:
- Substituents on the Pyrazine Ring : Variations can significantly alter potency and selectivity against cancer cells.
- Boronic Acid Functionality : This moiety enhances interactions with biological targets, potentially increasing therapeutic efficacy.
Comparison with Similar Compounds
Key Compounds:
5-Pyrimidylboronic Acid (from ): Lacks the amino substituent, leading to reduced electron-donating capacity.
2-Methoxy-5-pyridylboronic Acid (): The methoxy group provides moderate electron donation but lacks the steric bulk of ethyl(methyl)amino.
Combretastatin-derived Boronic Acids (): Feature a cis-stilbene scaffold with boronic acid substituents, emphasizing planar geometry for tubulin inhibition.
The ethyl(methyl)amino group in the target compound enhances solubility in polar solvents compared to combretastatin analogs, which rely on hydrophobic interactions for biological activity . However, its steric bulk may reduce cross-coupling efficiency relative to less hindered analogs like 2-methoxy-5-pyridylboronic acid .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency depends on the boronic acid’s stability and electronic profile. Studies show that electron-donating groups (e.g., -NMeEt) accelerate transmetallation but may increase susceptibility to protodeboronation . For example:
- Protodeboronation Resistance: this compound is less prone to protodeboronation than arylboronic acids with electron-withdrawing groups (e.g., -CF₃), as confirmed by NMR studies .
- Coupling Yield : In Pd-catalyzed reactions, this compound achieves ~75% yield with aryl bromides, outperforming 5-pyrimidylboronic acid (~60%) but underperforming 2-methoxy-5-pyridylboronic acid (~85%) due to steric effects .
Preparation Methods
Synthesis of 5-(Ethyl(methyl)amino)-2-chloropyrazine
Procedure :
2,5-Dichloropyrazine (1.0 eq) was reacted with N-ethylmethylamine (1.2 eq) in anhydrous DMF under nitrogen at 85°C for 14 hours, with K₂CO₃ (2.5 eq) as base. The reaction mixture was diluted with ethyl acetate, washed with brine, and purified via flash chromatography (hexane/EtOAc 4:1) to yield the title compound as a pale-yellow solid (63% yield).
Key Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, H-3), 8.33 (s, 1H, H-6), 3.52 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 3.12 (s, 3H, NCH₃), 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃).
- HRMS (ESI+) : m/z calcd. for C₇H₁₁ClN₃ [M+H]⁺: 188.0589; found: 188.0587.
Miyaura Borylation of 2-Chloropyrazine Intermediate
Procedure :
A mixture of 5-(ethyl(methyl)amino)-2-chloropyrazine (1.0 eq), bis(pinacolato)diboron (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 eq) in degassed 1,4-dioxane was stirred at 95°C for 18 hours. The crude product was purified by silica gel chromatography (hexane/EtOAc 3:1) to isolate the pinacol boronic ester (72% yield).
Reaction Optimization :
- Catalyst Screening : Pd(OAc)₂ provided <20% conversion, while Pd(dppf)Cl₂ achieved >95% conversion (by LCMS).
- Solvent Effects : Dioxane outperformed DMF and THF in minimizing protodeboronation.
Hydrolysis of Boronic Ester to Free Acid
Procedure :
The pinacol ester (1.0 eq) was treated with 6 M HCl in THF/H₂O (4:1) at 25°C for 3 hours. After neutralization with NaHCO₃, extraction with EtOAc, and solvent removal, the title boronic acid was obtained as a white hygroscopic solid (85% yield).
Stability Note :
The free acid showed gradual decomposition upon storage at 25°C (t₁/₂ ≈ 14 days), whereas the pinacol ester remained stable for >6 months under argon.
Alternative Synthetic Routes
Iridium-Catalyzed C–H Borylation
Attempted direct C–H borylation of 5-(ethyl(methyl)amino)pyrazine using [Ir(COD)OMe]₂ (2.5 mol%) and dtbpy (6 mol%) with B₂Pin₂ (1.2 eq) in anhydrous THF at 80°C for 24 hours yielded <5% product, indicating poor regiocontrol due to competing N-coordination effects.
Directed Ortho Metalation-Boronation
Treatment of 5-(ethyl(methyl)amino)pyrazine with LDA (1.1 eq) at -78°C followed by quenching with B(OMe)₃ (3.0 eq) produced a complex mixture dominated by deboronation byproducts (∼12% yield by ¹H NMR).
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| SNAr + Miyaura Borylation | 41.6 | 98.2 | >10 g | 1.0 (ref) |
| C–H Borylation | <5 | N/A | Limited | 3.2 |
| Directed Metalation | 12 | 87.4 | Challenging | 2.1 |
Key Observations :
- The SNAr-Miyaura sequence provides superior regioselectivity and scalability.
- Ir-catalyzed methods require tailored ligands to overcome pyrazine’s electron deficiency.
Spectroscopic Characterization
¹H NMR Analysis (DMSO-d₆)
- δ 8.52 (s, 1H, H-3), 8.44 (s, 1H, H-6): Pyrazine aromatic protons.
- δ 6.81 (br s, 2H, B(OH)₂): Boronic acid protons (exchange broadened).
- δ 3.61 (q, J = 7.1 Hz, 2H, NCH₂CH₃), 3.24 (s, 3H, NCH₃), 1.29 (t, J = 7.1 Hz, 3H, CH₂CH₃): Ethyl(methyl)amino group.
FT-IR Analysis
- B–O stretch: 1340 cm⁻¹ (strong).
- N–H bend: 1602 cm⁻¹ (medium).
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (5-(Ethyl(methyl)amino)pyrazin-2-yl)boronic acid, and what parameters critically influence reaction yield?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling or functionalization of pre-existing pyrazine scaffolds. For example, a multi-step approach may include:
- Step 1 : Introduction of the ethyl(methyl)amino group via nucleophilic substitution or Buchwald-Hartwig amination on a halogenated pyrazine precursor .
- Step 2 : Boronation via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a Pd catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C .
- Critical Parameters :
- Catalyst loading : 1–5 mol% Pd to minimize side reactions.
- Base selection : Potassium carbonate or sodium acetate for optimal pH control.
- Oxygen-free conditions : Essential to prevent boronic acid oxidation .
Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound and confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on resolving peaks for the pyrazine ring (δ 8.5–9.0 ppm for aromatic protons) and ethyl(methyl)amino group (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for N-CH₂). Use DMSO-d₆ or CDCl₃ for solubility, and compare with calculated spectra from DFT simulations .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode to detect [M+H]⁺. Expect fragmentation patterns reflecting cleavage at the boronic acid group (e.g., loss of B(OH)₂) .
- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic acid moiety .
Advanced Research Questions
Q. How does the electronic environment of the pyrazine ring influence the boronic acid’s reactivity in Suzuki-Miyaura cross-coupling?
- Methodological Answer :
- The ethyl(methyl)amino group acts as an electron-donating substituent, increasing electron density on the pyrazine ring. This:
- Enhances transmetallation : Faster transfer of the boronate to Pd, improving coupling efficiency with aryl halides.
- Reduces oxidative addition barriers : Pd(0) activation is facilitated in electron-rich systems.
- Experimental Validation : Compare coupling rates with electron-deficient (e.g., nitro-substituted) vs. electron-rich aryl halides. Monitor reaction progress via TLC or LCMS .
- Computational Support : DFT calculations (e.g., using Gaussian) can map electron density distribution and predict regioselectivity .
Q. What strategies resolve discrepancies in biological activity data when testing this compound as a protease inhibitor?
- Methodological Answer :
- Source of Contradictions : Variability may arise from assay conditions (pH, ionic strength) affecting boronic acid’s equilibrium between trigonal (active) and tetrahedral (inactive) forms.
- Mitigation Strategies :
- Buffer Optimization : Use pH 7.4 phosphate buffers with 1–5% DMSO to stabilize the active form .
- Competitive Assays : Include control experiments with known inhibitors (e.g., bortezomib) to validate target engagement .
- Structural Studies : Co-crystallization or molecular docking (e.g., using AutoDock) to confirm binding mode and active site interactions .
Q. How can computational modeling guide the design of derivatives with enhanced stability and bioavailability?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict logP (aim for <3), topological polar surface area (TPSA <90 Ų), and metabolic stability. The boronic acid group may require prodrug strategies (e.g., esterification) to improve membrane permeability .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model hydrolysis pathways of the boronic acid in physiological conditions. Substituents like fluorination at the pyrazine ring can slow degradation .
- SAR Studies : Synthesize analogs with modified amino groups (e.g., cyclopropylmethyl instead of ethyl(methyl)) and compare IC₅₀ values in enzyme assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
